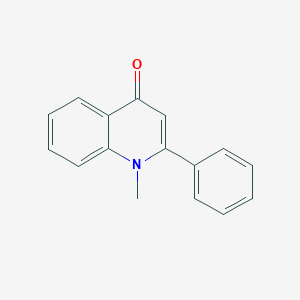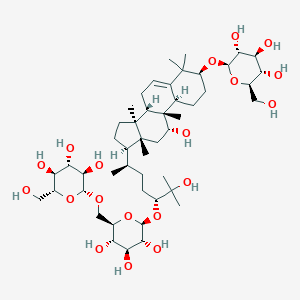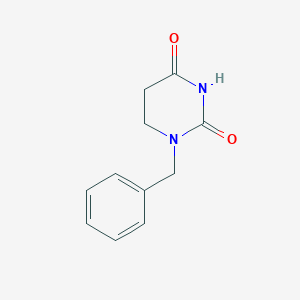
N-(4-nitrobenzyl)cyclohexanamine
Vue d'ensemble
Description
WAY-297037-A est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est principalement étudié pour son rôle dans la recherche biologique et chimique, notamment dans le contexte de ses interactions avec des cibles moléculaires spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de WAY-297037-A implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. La voie de synthèse peut inclure :
Formation de composés intermédiaires : Les étapes initiales impliquent souvent la formation de composés intermédiaires par des réactions telles que l’alkylation, l’acylation ou la condensation.
Réactions de cyclisation : Ces intermédiaires peuvent ensuite subir des réactions de cyclisation pour former la structure de base de WAY-297037-A.
Modifications de groupes fonctionnels : Les étapes suivantes impliquent l’introduction ou la modification de groupes fonctionnels pour obtenir la structure chimique souhaitée.
Méthodes de production industrielle
La production industrielle de WAY-297037-A peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend :
Mise à l’échelle des réactions : Ajustement des conditions de réaction telles que la température, la pression et le solvant pour accommoder des quantités plus importantes.
Techniques de purification : Utilisation de techniques telles que la cristallisation, la distillation ou la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
WAY-297037-A peut subir diverses réactions chimiques, notamment :
Oxydation : Réaction avec des agents oxydants pour former des dérivés oxydés.
Réduction : Réaction avec des agents réducteurs pour former des dérivés réduits.
Substitution : Réactions de substitution nucléophile ou électrophile pour remplacer des groupes fonctionnels spécifiques.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, halogénures d’alkyle, acides et bases.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que les halogénures ou les chaînes alkyles.
Applications de la recherche scientifique
WAY-297037-A a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets thérapeutiques potentiels.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et le traitement des maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
WAY-297037-A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de WAY-297037-A implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Cette interaction peut moduler les voies biologiques et entraîner divers effets pharmacologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
WAY-299375 : Un autre composé étudié pour son rôle dans les maladies amyloïdes et les synucléinopathies.
WAY-100635 : Un composé connu pour son utilisation comme antagoniste sélectif des récepteurs de la sérotonine.
Unicité
WAY-297037-A est unique en raison de sa structure chimique spécifique et des voies biologiques particulières qu’il affecte. Cette unicité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355668 | |
| Record name | N-(4-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-51-6 | |
| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-nitrobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)






![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)




![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
